![molecular formula C36H70O7 B13722560 [3-[2-(2-methoxyethoxy)ethoxy]-2-tetradecanoyloxypropyl] tetradecanoate](/img/structure/B13722560.png)
[3-[2-(2-methoxyethoxy)ethoxy]-2-tetradecanoyloxypropyl] tetradecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-[2-(2-methoxyethoxy)ethoxy]-2-tetradecanoyloxypropyl] tetradecanoate is a complex organic compound with a unique structure that includes multiple ether and ester linkages
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-[2-(2-methoxyethoxy)ethoxy]-2-tetradecanoyloxypropyl] tetradecanoate typically involves a multi-step process. One common method starts with the reaction of 2-methoxyethanol and crotonaldehyde to form an aldol intermediate. This intermediate is then condensed with an excess of ethylene glycol to obtain the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
[3-[2-(2-methoxyethoxy)ethoxy]-2-tetradecanoyloxypropyl] tetradecanoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ether linkages.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Carboxylic acids and aldehydes.
Reduction: Alcohols.
Substitution: Various substituted ethers.
科学的研究の応用
[3-[2-(2-methoxyethoxy)ethoxy]-2-tetradecanooyloxypropyl] tetradecanoate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and polymer production.
Biology: Investigated for its potential role in cell membrane studies due to its amphiphilic nature.
Medicine: Explored for drug delivery systems owing to its ability to form micelles.
Industry: Utilized in the production of surfactants and emulsifiers
作用機序
The mechanism of action of [3-[2-(2-methoxyethoxy)ethoxy]-2-tetradecanooyloxypropyl] tetradecanoate involves its interaction with cell membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This can affect various cellular processes and pathways, making it useful in drug delivery and other biomedical applications .
類似化合物との比較
Similar Compounds
- Ethyl 3-(furan-2-yl)propionate
- Phenylephrine Related Compound F
- Methylammonium lead halide
Uniqueness
Compared to these similar compounds, [3-[2-(2-methoxyethoxy)ethoxy]-2-tetradecanooyloxypropyl] tetradecanoate stands out due to its unique combination of ether and ester linkages, which confer distinct physicochemical properties. Its amphiphilic nature makes it particularly suitable for applications in surfactants and drug delivery systems .
特性
分子式 |
C36H70O7 |
|---|---|
分子量 |
614.9 g/mol |
IUPAC名 |
[3-[2-(2-methoxyethoxy)ethoxy]-2-tetradecanoyloxypropyl] tetradecanoate |
InChI |
InChI=1S/C36H70O7/c1-4-6-8-10-12-14-16-18-20-22-24-26-35(37)42-33-34(32-41-31-30-40-29-28-39-3)43-36(38)27-25-23-21-19-17-15-13-11-9-7-5-2/h34H,4-33H2,1-3H3 |
InChIキー |
DTLTZPQRYBQHLJ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCC(=O)OCC(COCCOCCOC)OC(=O)CCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(1,4-Dioxooctahydropyrrolo[1,2-a]pyrazin-3-yl)acetic acid](/img/structure/B13722480.png)
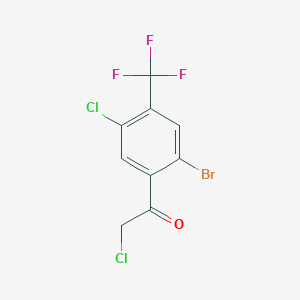
![Cyclopropanesulfonic acid [3-(pyrrolidine-1-carbonyl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-amide](/img/structure/B13722496.png)
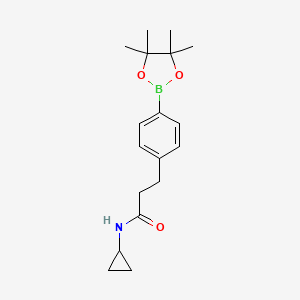
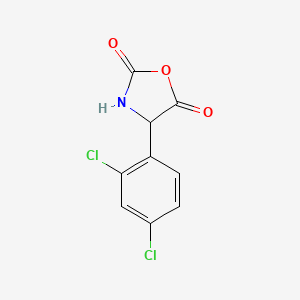
![4-amino-N'-[(1E)-1-(4-hydroxyphenyl)propylidene]benzohydrazide](/img/structure/B13722504.png)
![1-{Methoxy[4-(nitrosomethylidene)-1,4-dihydropyridin-1-yl]methyl}-4-(nitrosomethylidene)-1,4-dihydropyridine dihydrochloride](/img/structure/B13722505.png)
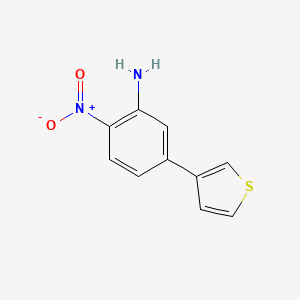

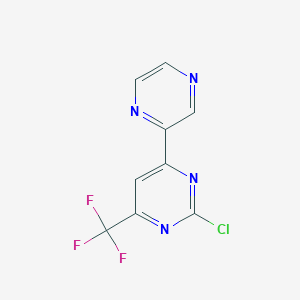
![(2R)-2-[(1,3-benzodioxol-5-ylcarbonyl)amino]propanoic acid](/img/structure/B13722525.png)
![[(1R,2S,6S,9R)-4,4,11,11-tetrakis(trideuteriomethyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methanol](/img/structure/B13722535.png)
![N-Isopropyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethyl-benzamide](/img/structure/B13722548.png)
![tert-Butyl 2-[[1-(3-Methoxy-4-nitrophenyl)-4-piperidyl]oxy]acetate](/img/structure/B13722561.png)
